![molecular formula C19H18ClF2N3O3 B14886217 7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is characterized by its unique spirocyclic structure, which contributes to its potent biological activity. It is primarily studied for its potential use in treating bacterial infections due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps:
Formation of the quinolone core: The quinolone core is synthesized through a series of cyclization reactions starting from appropriate aniline derivatives.
Introduction of the spirocyclic moiety: The spirocyclic structure is introduced via a spirocyclization reaction involving azaspiroheptane derivatives.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled reaction conditions and scalability.
Continuous flow reactors: For improved efficiency and consistency in product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and spirocyclic moieties.
Reduction: Reduction reactions can be used to modify the quinolone core or the spirocyclic structure.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Halogenating agents: Such as chlorine or fluorine gas.
Aminating agents: Such as ammonia or amines.
Major Products Formed
Oxidation products: Include quinolone derivatives with modified functional groups.
Reduction products: Include reduced forms of the quinolone core.
Substitution products: Include halogenated and aminated derivatives.
科学研究应用
Chemistry
Synthetic chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Studied for its potential as a lead compound in drug development.
Biology
Antibacterial research: Investigated for its ability to inhibit bacterial enzymes and treat infections.
Medicine
Antibiotic development: Potential use in developing new antibiotics to combat resistant bacterial strains.
Industry
Pharmaceutical manufacturing: Used in the production of antibiotic drugs.
作用机制
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a similar structure and antibacterial activity.
Uniqueness
Spirocyclic structure: The presence of the spirocyclic moiety distinguishes it from other quinolones, potentially enhancing its biological activity and stability.
Functional group diversity: The combination of amino, chloro, and fluoro groups provides unique chemical properties and reactivity.
This detailed article provides a comprehensive overview of 7-(®-7-Amino-5-azaspiro[24]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H18ClF2N3O3 |
|---|---|
分子量 |
409.8 g/mol |
IUPAC 名称 |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12-,13+/m1/s1 |
InChI 键 |
PNUZDKCDAWUEGK-RTXFEEFZSA-N |
手性 SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@H]5F)F |
规范 SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


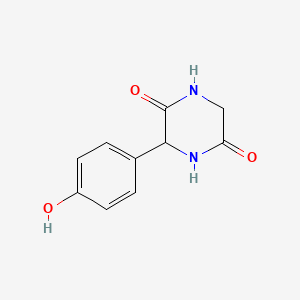
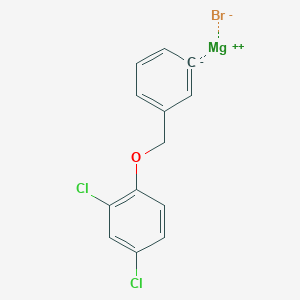
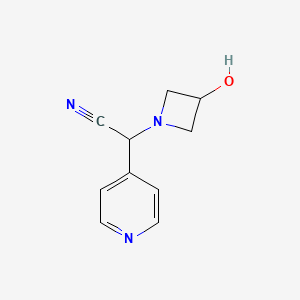
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
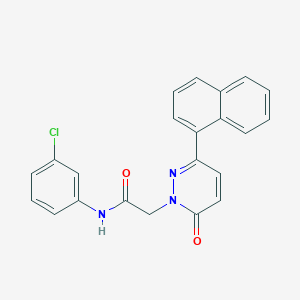

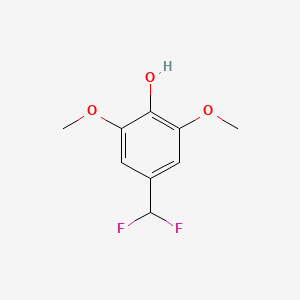
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
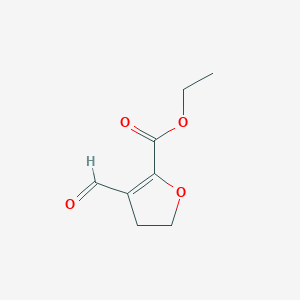
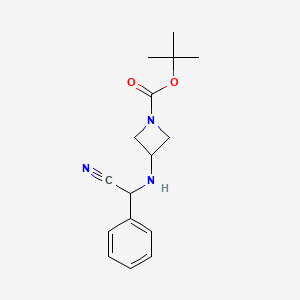
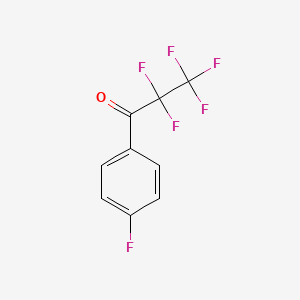
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
